molecular formula C14H16N2O2 B1438514 Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate CAS No. 1170897-36-5

Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

Cat. No.: B1438514
CAS No.: 1170897-36-5
M. Wt: 244.29 g/mol
InChI Key: BWCMLFDWTHYEGQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system that includes both pyridine and benzimidazole moieties, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine ring through cyclization reactions. The final step often involves esterification to introduce the methyl carboxylate group. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and esterification processes .

Industrial production methods for such compounds often involve optimizing these synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms within the ring system, often using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Common reagents and conditions used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.

    Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anticancer, antiviral, or antimicrobial activities.

    Industry: It can be used in the development of new materials, including polymers and advanced composites .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication .

Comparison with Similar Compounds

Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-5-6-16-12-4-3-10(14(17)18-2)8-11(12)15-13(16)7-9/h3-4,8-9H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCMLFDWTHYEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC3=C2C=CC(=C3)C(=O)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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